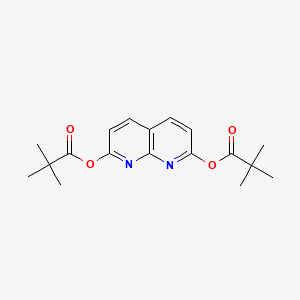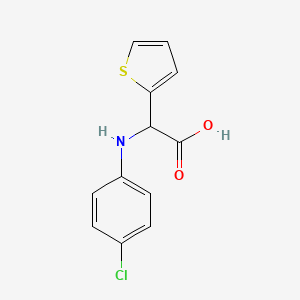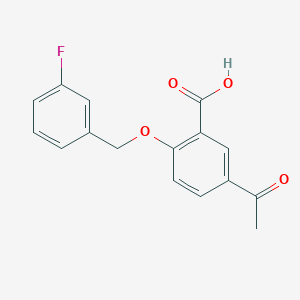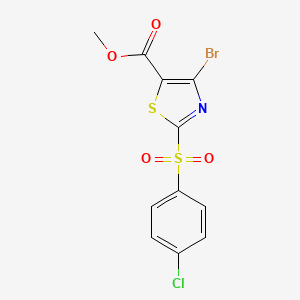
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate involves several steps. One common synthetic route includes the reaction of 4-bromo-2-chlorothiazole with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity . The sulfonyl group enhances the compound’s ability to form strong interactions with biological targets, contributing to its efficacy in various applications .
Comparison with Similar Compounds
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7BrClNO4S2 |
|---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
methyl 4-bromo-2-(4-chlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H7BrClNO4S2/c1-18-10(15)8-9(12)14-11(19-8)20(16,17)7-4-2-6(13)3-5-7/h2-5H,1H3 |
InChI Key |
ODDDYVWYYUWUPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13000322.png)
![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)
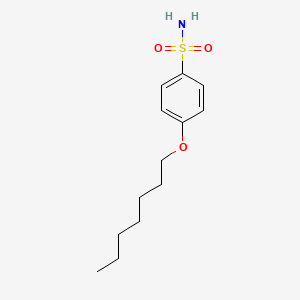

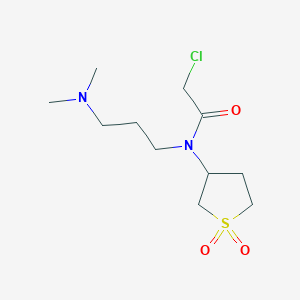

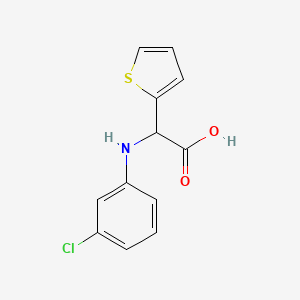
![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)

